2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and methoxy groups, along with a pyridine ring attached to a thiophene moiety
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyridine nucleus in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide compound .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
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Step 1: Synthesis of 2-bromo-5-methoxybenzoic acid
- React 2-bromo-5-methoxybenzaldehyde with an oxidizing agent such as potassium permanganate (KMnO₄) to form 2-bromo-5-methoxybenzoic acid.
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Step 2: Formation of the benzamide
- Convert 2-bromo-5-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine derivative of the pyridine-thiophene moiety to form the benzamide.
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Step 3: Suzuki–Miyaura Coupling
- Couple the benzamide with a boronic acid derivative of the thiophene-pyridine moiety using a palladium catalyst under mild conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
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Substitution Reactions
- The bromine atom can be substituted with other nucleophiles under appropriate conditions.
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Oxidation and Reduction Reactions
- The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.
- The compound can also undergo reduction reactions, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation can produce hydroxyl or carboxylic acid derivatives.
- Reduction can lead to partially or fully reduced products, altering the electronic properties of the compound.
Scientific Research Applications
2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
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Medicinal Chemistry
- Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
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Organic Synthesis
- Utilized as an intermediate in the synthesis of more complex molecules.
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Material Science
- Incorporated into polymers or other materials to enhance their electronic or optical properties.
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Biological Studies
- Investigated for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxybenzoic acid
- 2-bromo-5-methoxybenzaldehyde
- Thiophene derivatives
- Pyridine derivatives
Uniqueness
2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(9-14)18(22)21-10-12-3-2-7-20-17(12)13-6-8-24-11-13/h2-9,11H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPFTSCIMWPOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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